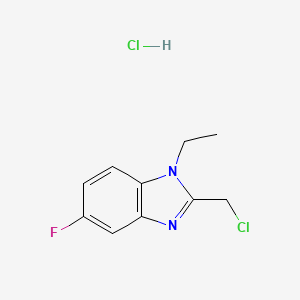

2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride

Description

2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride is a benzimidazole derivative characterized by:

- Chloromethyl group at position 2: Enhances electrophilic reactivity for nucleophilic substitution reactions.

- Fluorine atom at position 5: Provides electron-withdrawing effects, stabilizing the aromatic system and modulating electronic properties.

- Hydrochloride salt: Improves aqueous solubility and crystallinity for pharmaceutical applications.

Properties

IUPAC Name |

2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2.ClH/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11;/h3-5H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHFEABFQASSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)N=C1CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Ethylation and Fluorination: The ethyl group can be introduced through alkylation reactions using ethyl halides, while the fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Electrophilic Aromatic Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered chemical properties.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole; hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial strains and fungi.

Key Findings:

- A study synthesized several benzimidazole-pyrazole hybrid compounds that showed good antibacterial activity against E. coli, P. aeruginosa, and B. subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Another investigation found that specific derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, further highlighting the potential of benzimidazole derivatives in treating infections .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have been extensively documented. Compounds such as 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole; hydrochloride are being investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Research Insights:

- Various studies have reported that certain benzimidazole derivatives exhibit significant COX-2 inhibition, with IC50 values indicating strong potential as anti-inflammatory agents . For instance, compounds with chloro or bromo substitutions at specific positions on the phenyl ring showed promising results in reducing edema in animal models .

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| Compound A | 0.1664 nM | 0.0370 nM |

| Compound B | 0.2272 nM | 0.0469 nM |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been a focal point of research. Studies have indicated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.

Notable Studies:

- A recent investigation revealed that certain benzimidazole variants demonstrated significant cytotoxicity against glioblastoma cell lines, with IC50 values indicating effective suppression of tumor growth . The presence of specific substituents on the benzimidazole nucleus was linked to enhanced anticancer activity.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | U87 Glioblastoma | 45.2 ± 13.0 |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The fluorine atom enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Benzimidazole Derivatives

Key Differences in Substituents and Properties

Core Heterocycle :

- The target compound and most analogs (e.g., entries 2–4) feature a benzimidazole core, which is larger and more aromatic than the imidazole core in . Benzimidazoles generally exhibit higher planarity and stronger π-π stacking interactions, relevant in drug design .

Position 1 Substitutions :

- Ethyl group (target compound) vs. methyl () or benzyl (). Ethyl provides moderate steric hindrance, balancing solubility and binding affinity compared to smaller (methyl) or bulkier (benzyl) groups.

Position 2 Functional Groups :

- Chloromethyl (target, ) vs. chloro () or chlorophenyl (). Chloromethyl (-CH₂Cl) is more reactive in alkylation reactions than chloro (-Cl) or aryl chlorides, enabling diverse derivatization pathways .

Position 5 Modifications :

- Fluorine (target) vs. nitro () or methyl (). Fluorine’s electron-withdrawing nature stabilizes the ring without the strong meta-directing effects of nitro groups, offering distinct reactivity profiles .

Salt Forms :

- The hydrochloride salt in the target compound enhances water solubility compared to neutral analogs (e.g., ), critical for bioavailability in pharmaceutical contexts.

Biological Activity

The compound 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole; hydrochloride is a derivative of the benzimidazole class, which has garnered interest due to its diverse biological activities. Benzimidazole derivatives are known for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole can be represented as follows:

The synthesis of benzimidazole derivatives often involves reactions such as condensation of substituted anilines with carbonyl compounds. For instance, variations in substituents can significantly influence biological activity and potency.

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for various derivatives are essential for assessing their efficacy. A comparative analysis of different benzimidazole compounds indicates that those with halogen substitutions exhibit enhanced antibacterial activity.

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole | 16 (S. aureus) | 32 (C. albicans) |

| Standard (Ciprofloxacin) | 2 | - |

| Standard (Fluconazole) | - | 2 |

In a study by Birajdar et al., various benzimidazole derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloro and fluoro groups had lower MIC values, suggesting potent antimicrobial effects .

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole has been investigated in various cancer cell lines. The compound exhibited cytotoxicity against several cancer types, with IC50 values indicating significant antiproliferative effects.

For example, the compound's IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 20 |

| Huh7 | 14 |

These results suggest that the compound may interfere with cellular mechanisms such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to its cytotoxic effects .

Case Studies

Several studies have documented the biological activities of benzimidazole derivatives similar to 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole.

- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups displayed enhanced antimicrobial activity compared to those without .

- Anticancer Research : Research focused on the effects of benzimidazole derivatives on cancer cell lines demonstrated that compounds with specific substitutions showed promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-1-ethyl-5-fluorobenzimidazole hydrochloride?

The synthesis typically involves sequential functionalization of a benzimidazole core. A fluorinated benzaldehyde (e.g., 2-chloro-5-fluorobenzaldehyde) can serve as a precursor for constructing the benzimidazole ring via condensation with ethylenediamine derivatives . Chloromethylation is achieved using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde/HCl under controlled conditions. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

- NMR : H NMR should show distinct signals for the ethyl group (δ ~1.3–1.5 ppm for CH, δ ~3.8–4.2 ppm for CH), aromatic protons (split due to fluorine coupling), and chloromethyl (δ ~4.5–5.0 ppm). F NMR confirms the fluorine substituent (δ ~-110 to -120 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, with retention time compared to reference standards .

- Mass Spectrometry : ESI-MS should display [M+H] peaks consistent with the molecular formula CHClFN·HCl .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the chloromethyl group .

- Solubility : The hydrochloride salt is water-soluble, but aqueous solutions should be used immediately to avoid decomposition. For long-term storage, lyophilize and store as a solid .

Advanced Research Questions

Q. How can competing side reactions during the chloromethylation step be minimized?

Over-alkylation and ring-opening side reactions are common. Strategies include:

Q. What strategies are effective in resolving contradictions in reported solubility and stability data?

Discrepancies may arise from polymorphic forms or residual solvents. Techniques include:

- DSC/TGA : Identify polymorphs by analyzing melting points and decomposition profiles .

- Karl Fischer Titration : Quantify water content, as hygroscopicity impacts stability .

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can impurity profiling be conducted to meet pharmaceutical reference standards?

- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates like 5-fluorobenzimidazole) with a limit of quantification (LOQ) ≤ 0.1% .

- Ion Chromatography : Quantify residual chloride ions from incomplete salt formation .

- NMR Relaxation Editing : Suppress signals from the main component to highlight impurities at <1% levels .

Methodological Notes

- Safety : Always use fume hoods and PPE when handling chloromethyl derivatives due to potential genotoxicity .

- Data Validation : Cross-reference spectral data with PubChem entries for analogous benzimidazole hydrochlorides to confirm assignments .

For further details on analytical protocols or synthetic optimization, consult peer-reviewed studies on structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.